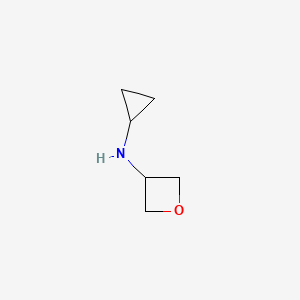

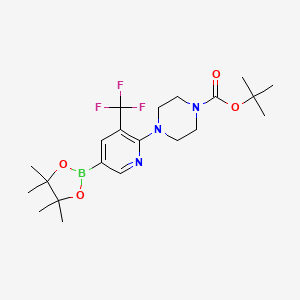

![molecular formula C9H8N2O2 B577683 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- CAS No. 1324002-79-0](/img/structure/B577683.png)

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-

货号 B577683

CAS 编号:

1324002-79-0

分子量: 176.175

InChI 键: MXNLRLVSFINTBK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, also known by its CAS Number 1082040-99-0, is a chemical compound with a molecular weight of 162.15 .

Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid is represented by the SMILES stringOC(=O)c1nccc2[nH]ccc12 . This indicates the presence of a carboxylic acid group attached to the pyrrolopyridine ring. Physical And Chemical Properties Analysis

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid is a solid substance . It has a molecular weight of 162.15 .属性

IUPAC Name |

1-methylpyrrolo[3,2-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-3-2-6-5-10-7(9(12)13)4-8(6)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNLRLVSFINTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CN=C(C=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- | |

Synthesis routes and methods

Procedure details

In a 500 mL pear flask was added methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate (1B, 14 g, 71 mmol) in methanol (71.0 ml). At 0° C. was added 1N sodium hydroxide solution (140 ml, 140 mmol). This was then stirred at 0° C. for 1 h, when the reaction was complete. Brine (25 ml) was added and methanol was removed in vacuo. The aqueous mixture was washed twice with EtOAc. The aqueous layer was then acidified to pH 4; the resulting precipitate was collected on a fritted glass funnel and dried overnight under a stream of nitrogen to give the desired product 1-methyl-1H -pyrrolo[3,2-c]pyridine-6-carboxylic acid (1C, 10 g, 83% yield) as an off white powder. This was used in next step without further purification.

Quantity

14 g

Type

reactant

Reaction Step One

Name

Brine

Quantity

25 mL

Type

solvent

Reaction Step Three

Yield

83%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

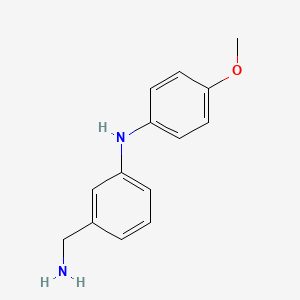

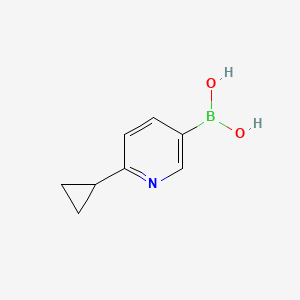

![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)

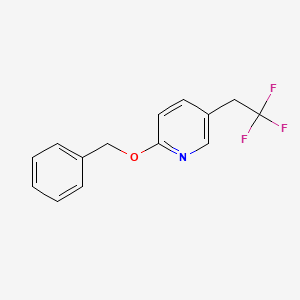

![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)

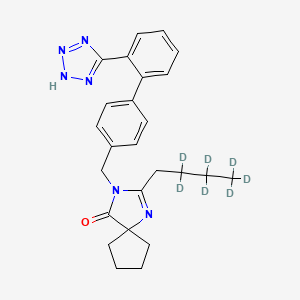

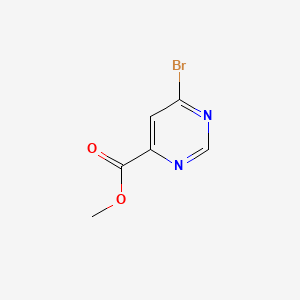

![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)

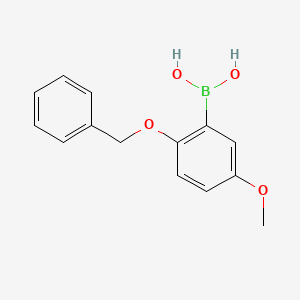

![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)